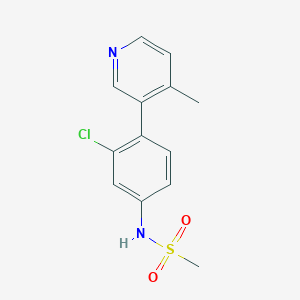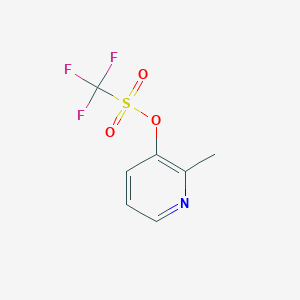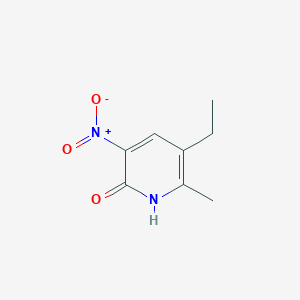
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridinone compound. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-ethyl-6-methyl-3-aminopyridinone, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: This compound is similar in structure but has an amino group instead of a nitro group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-hydroxy-: This compound has a hydroxy group at the 3rd position instead of a nitro group.
Uniqueness
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethyl and methyl groups further enhances its chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
139393-81-0 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O3/c1-3-6-4-7(10(12)13)8(11)9-5(6)2/h4H,3H2,1-2H3,(H,9,11) |
Clave InChI |
CKQWYXMOCLRKIL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
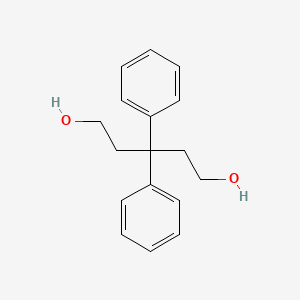

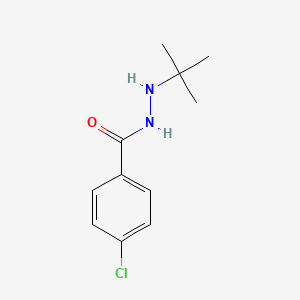
![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8622068.png)
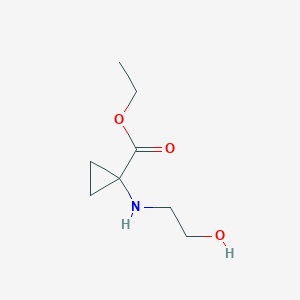

![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)

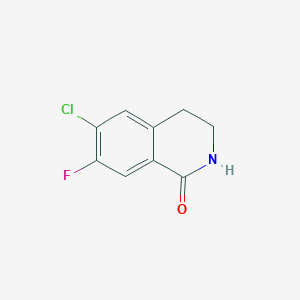
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)

![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)
